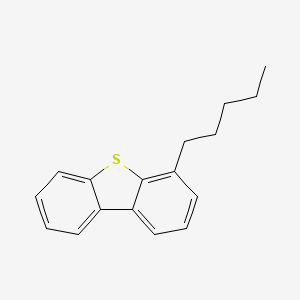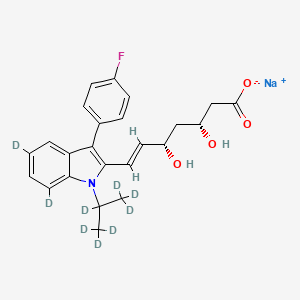
D-Pemetrexed Dimethyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Pemetrexed Dimethyl Diester is a chemical compound with the molecular formula C22H25N5O6 and a molecular weight of 455.46 . It is an impurity of the chemotherapeutic agent pemetrexed, which is used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. This compound is primarily used in research settings, particularly in the study of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Pemetrexed Dimethyl Diester involves the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid or its ester in the presence of an acid-activating reagent containing a carbodiimide group . The reaction is typically carried out at room temperature, followed by deprotection and optional salt formation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography and gas chromatography are employed to monitor the chemical purity and residual solvents .
Analyse Des Réactions Chimiques
Types of Reactions
D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
D-Pemetrexed Dimethyl Diester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Mécanisme D'action
D-Pemetrexed Dimethyl Diester exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition disrupts folate-dependent metabolic processes essential for cell replication, leading to cell death . The compound targets the pyrrolopyrimidine-based nucleus, which is involved in the folate cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemetrexed: The parent compound, used as a chemotherapeutic agent.
Methotrexate: Another folate analog used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor similar to pemetrexed.
Uniqueness
D-Pemetrexed Dimethyl Diester is unique due to its specific structure and its role as an impurity in pemetrexed. Unlike other similar compounds, it is primarily used in research settings to study the properties and interactions of pemetrexed and its related compounds.
Propriétés
Numéro CAS |
1391068-12-4 |
|---|---|
Formule moléculaire |
C22H25N5O6 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
Clé InChI |
WWYZIXUUERDREV-OAHLLOKOSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N |
SMILES isomérique |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
SMILES canonique |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Synonymes |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)





![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)





